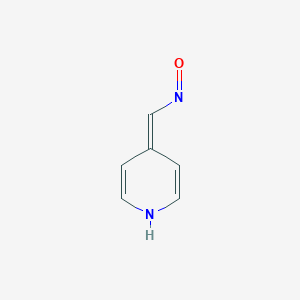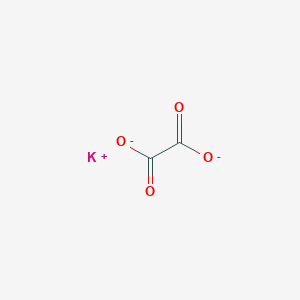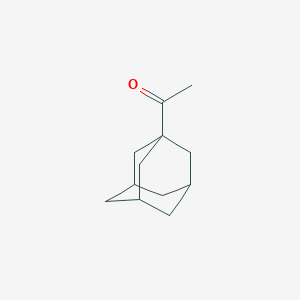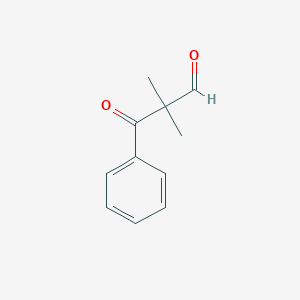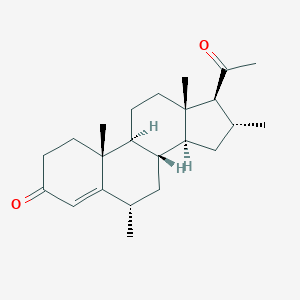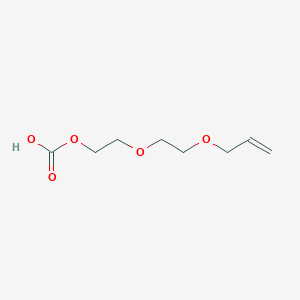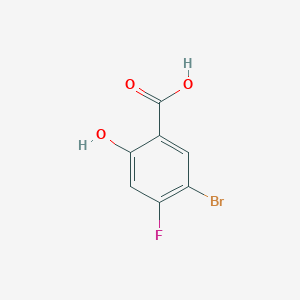
5-Bromo-4-fluoro-2-hydroxybenzoic acid
Vue d'ensemble
Description
5-Bromo-4-fluoro-2-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 . It has a molecular weight of 235.01 g/mol . It is also known by the synonym 5-Bromo-4-fluorosalicylic acid .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-fluoro-2-hydroxybenzoic acid is1S/C7H4BrFO3/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2,10H, (H,11,12) . The Canonical SMILES string is C1=C (C (=CC (=C1Br)F)O)C (=O)O . Physical And Chemical Properties Analysis
5-Bromo-4-fluoro-2-hydroxybenzoic acid is a solid at room temperature . It has a molecular weight of 235.01 g/mol . The compound has a topological polar surface area of 57.5 Ų .Applications De Recherche Scientifique
Anaerobic Degradation and Methanogenic Pathways
A study by Londry and Fedorak (1993) demonstrated the use of fluorinated compounds in detecting aromatic metabolites in methanogenic consortia. They found that the m-cresol-degrading consortium could convert exogenous 4-hydroxybenzoic acid and benzoic acid to methane, highlighting a novel demethylation step in the degradation pathway. This research contributes to understanding the anaerobic degradation processes in environmental systems (Londry & Fedorak, 1993).
Crystallographic and Electronic Structure Analysis
Pramanik, Dey, and Mukherjee (2019) conducted a crystallographic study using X-ray powder diffraction on various benzoic acid derivatives, including ones structurally similar to 5-Bromo-4-fluoro-2-hydroxybenzoic acid. Their research provided insights into the nature of intermolecular interactions and the electronic structure of these compounds, which is valuable for the development of new materials and pharmaceuticals (Pramanik, Dey, & Mukherjee, 2019).
Hydrolytic Dehalogenation
Van den Tweel, Kok, and de Bont (1987) studied the hydrolytic dehalogenation of halogenated benzoates by Alcaligenes denitrificans NTB-1. Their research revealed how certain bacterial strains metabolize halogenated organic compounds, which is crucial for understanding bioremediation processes (Van den Tweel, Kok, & de Bont, 1987).
Synthesis and Applications in Pharmaceuticals
Several studies have focused on the synthesis of compounds structurally related to 5-Bromo-4-fluoro-2-hydroxybenzoic acid and their potential applications in pharmaceuticals. For example, Mohan et al. (2004) synthesized oxadiazole derivatives containing phenoxyfluorophenyl groups for potential insecticidal activity (Mohan et al., 2004).
Polymorphism in Co-crystal Systems
Li, Chen, and Lu (2014) reported on polymorphism in a co-crystal system containing compounds structurally similar to 5-Bromo-4-fluoro-2-hydroxybenzoic acid. Their study offers valuable insights into the polymorphism of co-crystals, which is important for the design of advanced materials and pharmaceuticals (Li, Chen, & Lu, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-4-fluoro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOOCGAVXMXLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594140 | |
| Record name | 5-Bromo-4-fluoro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-2-hydroxybenzoic acid | |
CAS RN |
1644-71-9 | |
| Record name | 5-Bromo-4-fluoro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-fluoro-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)
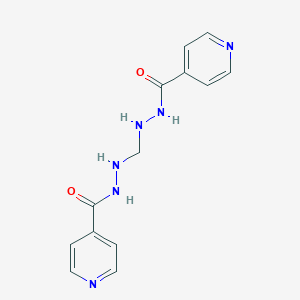
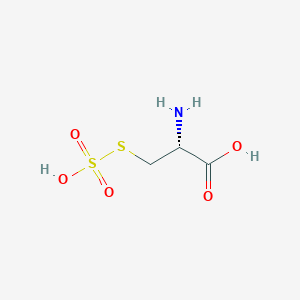
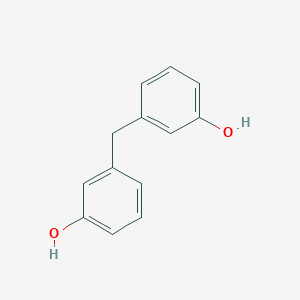
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
